Ritropirronium bromide
Overview
Description
Synthesis Analysis
The first paper describes a bromide-mediated synthesis method for chiral, nonracemic ferrocene derivatives. The process involves two consecutive ortho-lithiations starting from monosubstituted ferrocene derivatives. The introduction of bromide is stereoselective, and the subsequent reaction with different electrophiles allows for the creation of a variety of trisubstituted ferrocene derivatives. This method could potentially be adapted for the synthesis of ritropirronium bromide if it shares similar structural features with ferrocene derivatives .
Molecular Structure Analysis
The second paper provides insights into the molecular structure analysis through single-crystal X-ray diffraction. This technique was used to characterize the molecular structure of a europium triple-decker tetrapyrrole with mixed corrole and phthalocyanine macrocycles. X-ray diffraction is a powerful tool for determining the arrangement of atoms within a crystal and could be used to analyze the molecular structure of ritropirronium bromide if crystals suitable for diffraction can be obtained .
Chemical Reactions Analysis
While the papers do not directly discuss chemical reactions specific to ritropirronium bromide, the methodologies described could be relevant. The first paper mentions the use of ortho-lithiation and reaction with electrophiles to synthesize ferrocene derivatives . These types of reactions are fundamental in organic synthesis and could be involved in the chemical reactions of ritropirronium bromide, depending on its chemical structure.
Physical and Chemical Properties Analysis
Neither paper provides specific information on the physical and chemical properties of ritropirronium bromide. However, the techniques used for physicochemical characterization, such as spectroscopic and electrochemical methods mentioned in the second paper, are standard for analyzing the properties of complex molecules. These methods could be applied to ritropirronium bromide to determine its properties, such as solubility, stability, and reactivity .
Scientific Research Applications
Pharmacokinetics and Renal Impairment
- Impact on Pharmacokinetics in Renal Impairment : Ritropirronium bromide, also known as NVA237 (glycopyrronium bromide), exhibits changes in systemic exposure due to renal impairment. In a study, moderate increases in total systemic exposure were observed in subjects with mild and moderate renal impairment compared to healthy volunteers. This indicates the influence of renal function on the pharmacokinetics of Ritropirronium bromide (Sechaud et al., 2012).
COPD Treatment
Use in Chronic Obstructive Pulmonary Disease (COPD) : Ritropirronium bromide has been shown to be effective in the treatment of COPD. In the GLOW2 study, it significantly improved lung function, dyspnea, health status, and reduced the risk of COPD exacerbations compared to placebo. Its efficacy was comparable to that of tiotropium, another long-acting muscarinic antagonist (Kerwin et al., 2012).
Long-Acting Muscarinic Antagonist : Glycopyrronium bromide, another name for Ritropirronium bromide, is recognized as a long-acting muscarinic antagonist for maintenance treatment in COPD. Studies have confirmed its efficacy in improving lung function, dyspnea scores, exacerbation rates, and exercise endurance in patients with moderate to severe COPD (Riario-Sforza et al., 2015).
properties
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ritropirronium bromide | |
CAS RN |
58493-54-2, 475468-09-8 | |
Record name | threo-Glycopyrronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycopyrrolate, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYCOPYRROLATE, (2R,3'R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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